N-acetyl-N-methylglycine

Overview

Description

N-acetyl-N-methylglycine is a derivative of the amino acid glycine . It is synthesized in the liver and kidneys from glycine and acetyl coenzyme A.

Synthesis Analysis

The synthesis of N-methylated polypeptides, which includes N-acetyl-N-methylglycine, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This process is divided into two classes: NCAs of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) .

Molecular Structure Analysis

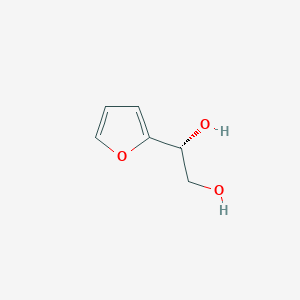

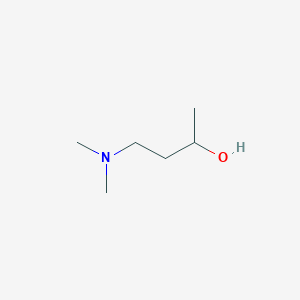

The N-acetyl-N-methylglycine molecule contains a total of 17 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .

Chemical Reactions Analysis

The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is a key chemical reaction involving N-acetyl-N-methylglycine. The polymerization and the resulting polymers are significantly affected by the steric demand of both the initiators and the monomers .

Physical And Chemical Properties Analysis

N-acetyl-N-methylglycine is a white, water-soluble powder . It has a molar mass of 89.094 g·mol−1, a density of 1.093 g/mL, and a melting point of 208 to 212 °C .

Scientific Research Applications

Nanomedicine and Drug Delivery

N-acetyl-N-methylglycine has potential applications in the field of nanomedicine , particularly in drug delivery systems. The compound can be formulated into nanoparticles to enhance its delivery into diseased cells and tissues, which could reduce toxicity and side effects . This application is particularly relevant in treating diseases with an inflammatory etiology, such as osteoarthritis.

Anti-Inflammatory Therapies

In the context of anti-inflammatory therapies , N-acetyl-N-methylglycine nanoparticles have shown promising results in vitro. They have been found to decrease pro-inflammatory mediators and downregulate the production of metalloprotease enzymes, which are implicated in the degradation of cartilage in osteoarthritis .

Skeletal Tissue Regeneration

The compound’s application in skeletal tissue regeneration is noteworthy. It has been demonstrated that N-acetyl-N-methylglycine in nanoform can stimulate the synthesis of collagen type II, which is essential for cartilage repair and regeneration .

Antioxidant Applications

N-acetyl-N-methylglycine has antioxidant properties, which makes it useful in various medical applications. It can scavenge reactive oxygen species (ROS), modulate the redox state of certain receptors, and inhibit nuclear factors that modulate cytokine synthesis . These properties make it a candidate for addressing oxidative stress-related conditions.

Dietary Supplements

Due to its antioxidant capabilities, N-acetyl-N-methylglycine is also used in dietary supplements . It can contribute to the body’s antioxidant defenses, potentially aiding in the prevention of aging-related oxidative damage .

Biomarker Research

Lastly, N-acetyl-N-methylglycine metabolites are used as biomarkers in research to assess lipid peroxidation and DNA damage. This application is crucial for understanding the molecular mechanisms underlying various diseases and for developing targeted therapeutic strategies .

Safety and Hazards

Future Directions

Nanomedicine, which involves the use of nanoparticles with controlled shape, size, and surface charge, represents a new strategy for treating diseases with inflammatory etiology. This approach could potentially enhance the delivery of N-acetyl-N-methylglycine into diseased cells and tissues, reducing toxicity and side effects .

Mechanism of Action

Target of Action

N-acetyl-N-methylglycine, also known as 2-(N-Methylacetamido)acetic acid, is a derivative of the amino acid glycine . It is known that similar compounds like n-acetylmethionine interact with proteins such as rhodopsin and n-acylamino acid racemase .

Mode of Action

Related compounds like sarcosine (n-methylglycine) have been shown to inhibit an enzyme (5 alpha-reductase) responsible for androgen hormone metabolism, which in turn promotes sebum production . This suggests that N-acetyl-N-methylglycine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

N-acetyl-N-methylglycine is likely involved in the metabolism of nutrients such as choline and methionine, which both contain methyl groups used in a wide range of biochemical reactions . It is rapidly degraded to glycine, which plays a significant role in various physiological processes as a prime metabolic source of components of living cells such as glutathione, creatine, purines, and serine .

Pharmacokinetics

Similar compounds like n-acetylcysteine have been shown to be rapidly absorbed in the gastrointestinal tract, with the maximum plasma concentration reached after 1–2 hours . The half-life and clearance rates of N-acetyl-N-methylglycine are currently unknown.

Result of Action

It is known that similar compounds like n-acetylmethionine are used as a peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness .

Action Environment

It is known that the stability of similar compounds like n-acetylcysteine is affected by storage conditions .

properties

IUPAC Name |

2-[acetyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(7)6(2)3-5(8)9/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXPSKKRNACRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450336 | |

| Record name | N-acetyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5888-91-5 | |

| Record name | N-Acetylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QC829R9F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of water affect the preferred conformation of N-acetyl-N-methylglycine?

A1: Research suggests that water significantly influences the 3D shape of N-acetyl-N-methylglycine. In a study using computational methods, specifically MP2/6-311++G(d,p) calculations, researchers found that water stabilizes the F conformation (ϕ and ψ = −70º, 180º) of this molecule []. This is likely due to the ability of water molecules to form hydrogen bonds with the peptide backbone. Additionally, the aqueous environment was shown to increase the preference for the cis configuration of the N-terminal amide bond [].

Q2: Are these computationally predicted conformational preferences supported by experimental data?

A2: Yes, there is evidence from crystal structures that supports the computational findings. Analysis of similar structures in the Cambridge Crystallographic Data Centre, a database of experimentally determined molecular structures, aligns with the predicted preference for specific conformations of N-acetyl-N-methylglycine in different environments []. This suggests that the computational models accurately capture the key interactions influencing the molecule's shape.

Q3: Is there any structural information available for a related compound containing a thiazinane ring?

A3: Yes, a study investigated the crystal structure of 4-acetyl-trans-3-methylearbamoyl-thiazinane, which incorporates a six-membered thiazinane ring and a dipeptide fragment resembling N-acetyl-N-methylglycine amide []. The thiazinane ring was found to adopt a distorted chair conformation, with specific orientations for the substituents []. Interestingly, comparisons between the experimental structure and calculated values highlight subtle differences in bond lengths and angles within the dipeptide fragment, even for seemingly equivalent structures []. This underscores the importance of considering specific structural modifications when studying these types of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)